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Compound of Interest

Compound Name:
Tert-butyl methyl(2-

(methylamino)ethyl)carbamate

Cat. No.: B179948 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectroscopic properties of synthetic intermediates is paramount for

ensuring purity, confirming structure, and guaranteeing the reliability of experimental outcomes.

This guide provides a detailed comparison of the spectroscopic data for tert-butyl methyl(2-
(methylamino)ethyl)carbamate and its structural analogs, supported by established

experimental protocols.

Executive Summary
This guide presents the available spectroscopic data for tert-butyl methyl(2-
(methylamino)ethyl)carbamate, a key building block in medicinal chemistry. Due to the limited

availability of complete experimental spectra for the target compound, this guide leverages

data from closely related structural analogs for a thorough comparative analysis. The included

data encompasses Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear

Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for acquiring these

spectra are also provided to ensure reproducibility and methodological transparency.

Introduction
tert-butyl methyl(2-(methylamino)ethyl)carbamate is a bifunctional molecule containing a

carbamate protecting group and a secondary amine, making it a valuable intermediate in the
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synthesis of more complex molecules, including pharmaceutical candidates. Accurate and

complete spectroscopic characterization is essential for its quality control and successful use in

multi-step syntheses. This guide aims to consolidate the available spectroscopic information

and provide a comparative framework using data from similar compounds.

Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for tert-butyl
methyl(2-(methylamino)ethyl)carbamate and two comparative compounds: N-Boc-N,N'-

dimethylethylenediamine (a close structural isomer) and tert-butyl (2-aminoethyl)

(methyl)carbamate (a related primary amine).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b179948?utm_src=pdf-body
https://www.benchchem.com/product/b179948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

tert-butyl

methyl(2-

(methylamino)eth

yl)carbamate

3.39-3.36 m 2H N-CH₂

2.95-2.90 s 3H
N-CH₃

(carbamate)

2.76 m 2H CH₂-NH

2.48 s 3H NH-CH₃

1.48 s 9H C(CH₃)₃

N-Boc-N,N'-

dimethylethylene

diamine

(Predicted)[1]

~3.2 - 3.4 t 2H N(CH₃)-CH₂-

~2.8 - 3.0 s 3H N-CH₃

~2.7 - 2.9 t 2H -CH₂-NH₂

Variable br s 2H -NH₂

~1.4 s 9H -C(CH₃)₃

tert-butyl (2-

aminoethyl)

(methyl)carbama

te*

Data not readily

available in

compiled format.

Table 2: ¹³C NMR Data
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Compound Chemical Shift (δ) ppm Assignment

tert-butyl methyl(2-

(methylamino)ethyl)carbamate

No experimental data

available.

N-Boc-N,N'-

dimethylethylenediamine

(Predicted)[1]

~156 C=O (carbamate)

~80 -C(CH₃)₃

~48 - 50 -N(CH₃)-CH₂-

~39 - 41 -CH₂-NH₂

~34 -N-CH₃

~28 -C(CH₃)₃

tert-butyl (2-aminoethyl)

(methyl)carbamate*

Data not readily available in

compiled format.

Table 3: Mass Spectrometry (MS) Data

Compound Ionization Mode Observed m/z Interpretation

tert-butyl methyl(2-

(methylamino)ethyl)ca

rbamate

HRMS (ESI) 189.1601 [M+H]⁺

Calculated for

C₉H₂₁N₂O₂⁺:

189.1603

N-Boc-N,N'-

dimethylethylenediami

ne

ESI [M+H]⁺
Expected at m/z

189.16

tert-butyl (2-

aminoethyl)

(methyl)carbamate*

ESI [M+H]⁺
Expected at m/z

175.14

Table 4: Infrared (IR) Spectroscopy Data
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Compound Wavenumber (cm⁻¹) Assignment

tert-butyl methyl(2-

(methylamino)ethyl)carbamate

No experimental data

available.

N-Boc-N,N'-

dimethylethylenediamine

(Predicted)[1]

~3350 - 3250 N-H stretch (primary amine)

~2970 - 2850 C-H stretch (aliphatic)

~1680 - 1700 C=O stretch (carbamate)

~1160 C-N stretch

Experimental Protocols
Detailed methodologies are crucial for the acquisition of reliable and reproducible

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated

chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal

standard (δ 0.00 ppm).

¹H NMR Acquisition:

Instrument: 400 MHz NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:
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Instrument: 100 MHz NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2.0 s.

Spectral Width: 0-200 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution to

a final concentration of 1-10 µg/mL in the mobile phase.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray

ionization source.

Data Acquisition:

Ionization Mode: Positive ion mode is typically used for amines to observe the protonated

molecule [M+H]⁺.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimize based on the instrument and solvent system

to ensure efficient desolvation.

Mass Range: Scan a range appropriate for the expected molecular weight of the analyte

and potential fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared spectrometer.
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Record a background spectrum of the clean plates prior to sample analysis.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a synthetic compound.

Synthesis & Purification

Data Analysis & Verification

Synthesis of Target Compound

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS) IR Spectroscopy

Structure Verification

Purity Assessment
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Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion
This guide provides a comparative analysis of the spectroscopic data for tert-butyl methyl(2-
(methylamino)ethyl)carbamate and its analogs. While complete experimental data for the

target compound remains elusive in publicly accessible databases, the provided ¹H NMR and

HRMS data, in conjunction with predicted spectra and data from structurally similar molecules,

offer a solid foundation for its characterization. The detailed experimental protocols and

workflow diagram serve as a practical resource for researchers engaged in the synthesis and

analysis of this and related compounds, promoting best practices in data acquisition and

interpretation. Researchers are encouraged to acquire and publish the full experimental

spectra of this compound to enrich the collective knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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